(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino-purine family This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, butenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazino-purine core, followed by the introduction of allyl and butenyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, facilitating nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride as a base, followed by the addition of alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antiviral, anticancer, or antimicrobial activities, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group diversity enable the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[3,4-f]purine derivatives: These compounds share the triazino-purine core but differ in their substituents, leading to variations in reactivity and biological activity.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a similar triazine ring fused to a quinoxaline moiety, exhibiting distinct chemical and biological properties.
Uniqueness
(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-8-10-21-15(24)13-14(20(5)17(21)25)18-16-22(9-7-2)19-11(3)12(4)23(13)16/h6-8,12H,2,9-10H2,1,3-5H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRMODVULCESSL-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC=C)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CC=C)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.